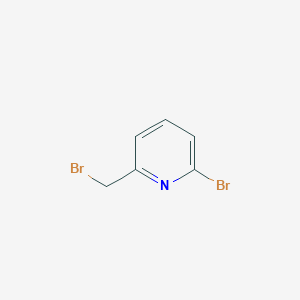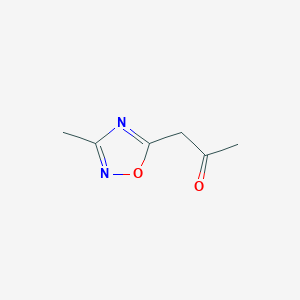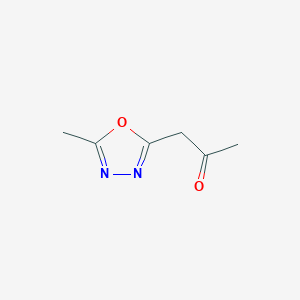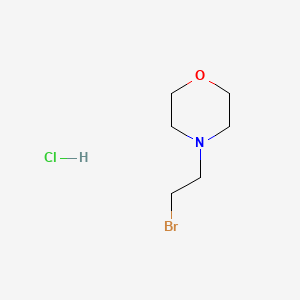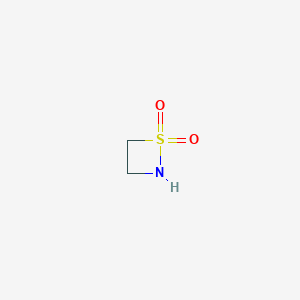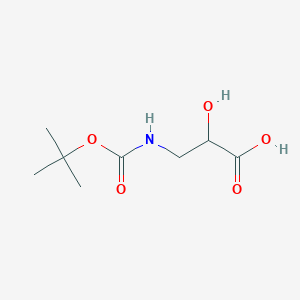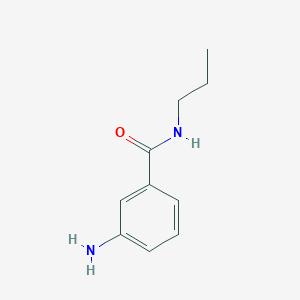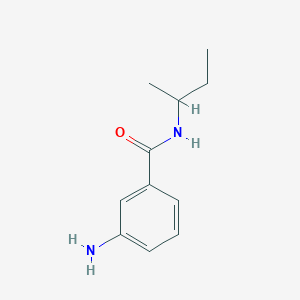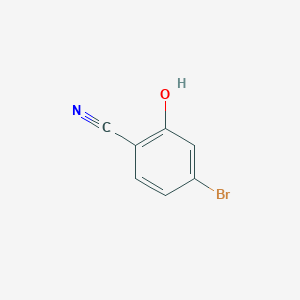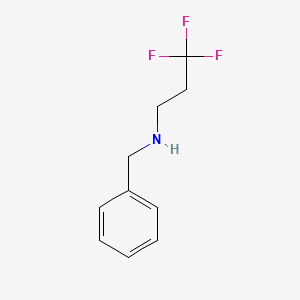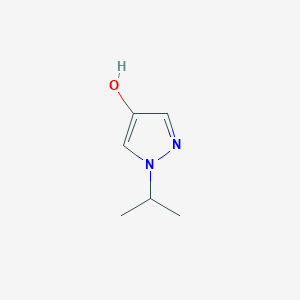
1-(Propan-2-yl)-1H-pyrazol-4-ol
Descripción general
Descripción
The compound "1-(Propan-2-yl)-1H-pyrazol-4-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their wide applications in pharmaceutical and agrochemical industries due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent domino reaction catalyzed by L-proline in aqueous media can be used to assemble densely functionalized pyrazoles . Another approach involves a one-pot three-component synthesis catalyzed by 2-hydroxy ethylammonium propionate under solvent-free conditions, which is notable for its high yields and environmental friendliness . Additionally, the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was achieved through a one-step reaction on solid Al2O3 at room temperature .
Molecular Structure Analysis
Molecular structure and vibrational spectra of pyrazole derivatives can be studied using density functional theory (DFT) methods. For example, the molecular structure of a pyrazole derivative with a chlorophenyl and propan-2-yl group was analyzed, revealing the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Similarly, the molecular structure of another pyrazole derivative was optimized using DFT, and its stability was assessed through hyperconjugative interactions and intramolecular hydrogen bond-like weak interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The synthesis of 1,1'-bis[4-(1,3-diselenan-2-yl)pyrazoles] from pyrazole-4-carbaldehydes and propane-1,3-diselenol is an example of a reaction that forms a linearly bonded structure . Additionally, the antimicrobial activity of pyrazole derivatives can be evaluated, indicating that certain functional groups are crucial for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic techniques and thermal analysis. For instance, the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals were performed, and the crystals were found to be stable up to 160 °C . The dielectric properties of these crystals were also studied, showing a decrease in dielectric constant with increasing frequency .
Aplicaciones Científicas De Investigación
-
Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are used in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .
-
Pharmaceutical Applications : Pyrazoles are used in the synthesis of various drugs such as antipyretic, anti-inflammatory, analgesic, antidiabetic, antibacterial, and anticancer agents .
-
Esterification : Compounds similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, such as isopropyl acetate, are produced through a process called esterification. Isopropyl acetate is a solvent with a wide variety of manufacturing uses .
-
Nomenclature in Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can also be named as ‘isopropyl’ or ‘1-methylethyl’, where ‘propan-2-yl’ is the preferred prefix .
-
Isomeric Alkyl Groups : In the naming of isomeric alkyl groups, the compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can be named as: 2-(isopropoxy)propane, 2-[(propan-2-yl)oxy]propane .
-
Solvent Applications : Isopropyl acetate, a compound similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, is a solvent that is miscible with most other solvents and has a wide variety of manufacturing uses .
-
Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are used in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .
-
Pharmaceutical Applications : Pyrazoles are used in the synthesis of various drugs such as antipyretic, anti-inflammatory, analgesic, antidiabetic, antibacterial, and anticancer agents .
-
Esterification : Compounds similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, such as isopropyl acetate, are produced through a process called esterification. Isopropyl acetate is a solvent with a wide variety of manufacturing uses .
-
Nomenclature in Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can also be named as ‘isopropyl’ or ‘1-methylethyl’, where ‘propan-2-yl’ is the preferred prefix .
-
Isomeric Alkyl Groups : In the naming of isomeric alkyl groups, the compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can be named as: 2-(isopropoxy)propane, 2-[(propan-2-yl)oxy]propane .
-
Solvent Applications : Isopropyl acetate, a compound similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, is a solvent that is miscible with most other solvents and has a wide variety of manufacturing uses .
Direcciones Futuras
Propiedades
IUPAC Name |
1-propan-2-ylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJTOUCOLLRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515314 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-1H-pyrazol-4-ol | |
CAS RN |
75702-84-0 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



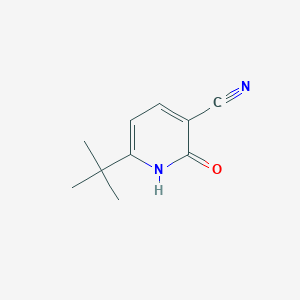
![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
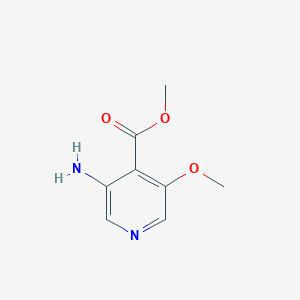
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)
